molecular formula C11H15FN2O B13883973 (3-Fluoro-4-piperazin-1-ylphenyl)methanol

(3-Fluoro-4-piperazin-1-ylphenyl)methanol

Cat. No.: B13883973
M. Wt: 210.25 g/mol
InChI Key: BSCKAMCSXSSXDS-UHFFFAOYSA-N
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Description

(3-Fluoro-4-piperazin-1-ylphenyl)methanol: is an organic compound that features a fluorine atom, a piperazine ring, and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-Fluoro-4-piperazin-1-ylphenyl)methanol typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and piperazine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and with appropriate temperature control to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Fluoro-4-piperazin-1-ylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-fluoro-4-piperazin-1-ylbenzaldehyde or 3-fluoro-4-piperazin-1-ylbenzophenone.

    Reduction: Formation of various alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-Fluoro-4-piperazin-1-ylphenyl)methanol is used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving fluorinated compounds.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-piperazin-1-ylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the piperazine ring can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

  • (3-Fluoro-4-piperazin-1-ylphenyl)ethanol
  • (3-Fluoro-4-piperazin-1-ylphenyl)amine
  • (3-Fluoro-4-piperazin-1-ylphenyl)ketone

Comparison:

  • Uniqueness: (3-Fluoro-4-piperazin-1-ylphenyl)methanol is unique due to the presence of the methanol moiety, which can influence its solubility and reactivity compared to its analogs.
  • Chemical Properties: The methanol group can participate in hydrogen bonding, affecting the compound’s interactions with biological targets.
  • Applications: While similar compounds may share some applications, this compound’s specific structure makes it particularly suitable for certain synthetic and medicinal applications.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

(3-fluoro-4-piperazin-1-ylphenyl)methanol

InChI

InChI=1S/C11H15FN2O/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2

InChI Key

BSCKAMCSXSSXDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)CO)F

Origin of Product

United States

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